5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Beschreibung
The compound 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic molecule featuring a fused heterocyclic core. Its architecture includes a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one scaffold substituted with a sulfonyl group at position 5 (3,4-dimethylphenyl), a 2-hydroxyethyl group at position 7, and a methyl group at position 11. Crystallographic tools like the SHELX system may have been employed for structural elucidation, given its widespread use in small-molecule refinement .
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-13-6-7-16(11-15(13)3)31(29,30)18-12-17-21(25(9-10-27)19(18)23)24-20-14(2)5-4-8-26(20)22(17)28/h4-8,11-12,23,27H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYRXYOEGNNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of VU0605616-1 is the Kelch-like ECH Associated Protein 1 (KEAP1)-Cullin 3 (CUL3) E3-ligase complex . This complex plays a crucial role in controlling the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that is significant in various NRF2-dependent cancers.
Mode of Action
VU0605616-1 functions by covalently interacting with KEAP1 at a sensor cysteine residue. This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation. High-resolution co-crystal structures have revealed that binding of VU0605616-1 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3.
Biochemical Pathways
The compound affects the NRF2 pathway. Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2. Vu0605616-1 promotes the degradation of nrf2, offering a means to modulate nrf2 levels in nrf2-dependent cancers.
Result of Action
The molecular and cellular effects of VU0605616-1’s action involve the degradation of NRF2. By targeting the KEAP1-CUL3 interaction and promoting the degradation of NRF2, VU0605616-1 offers a means to modulate NRF2 levels in NRF2-dependent cancers. This mechanism of action has been confirmed through in vitro and in vivo studies.
Biologische Aktivität
The compound 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS: 877805-22-6) is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.
Research indicates that this compound may exhibit multimodal pharmacological effects, particularly on serotonin receptors and transporters. The structure suggests potential interactions with the following:
- 5-HT Receptors : The compound may interact with serotonin receptors such as 5-HT(1A), 5-HT(1B), and 5-HT(3A), which are implicated in mood regulation and anxiety disorders.
- Serotonin Transporter (SERT) : It has shown potential for inhibiting SERT, enhancing serotonergic neurotransmission .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies and Research Findings
- Study on Serotonin Modulation :
- Structure-Activity Relationship (SAR) :
-
Potential Side Effects :
- While the primary focus has been on the beneficial effects on mood disorders, further studies are needed to evaluate the safety profile and any potential side effects associated with long-term use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the tricyclic framework but differ in substituents, heteroatom composition, and functional groups. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Tricyclic Analogues
Key Observations:
Substituent Effects: The 3,4-dimethylphenylsulfonyl group in the target compound enhances polarity compared to the 3-chlorobenzoyl group in the ethyl ester analogue, which increases lipophilicity . The 2-hydroxyethyl substituent improves aqueous solubility relative to non-polar groups like ethyl ethers or methyl .
Functional Group Reactivity: The imino group (NH) in the target compound may engage in hydrogen bonding, whereas ester or ether groups in analogues could undergo metabolic transformations (e.g., hydrolysis).
Steric Considerations :
- The 11-methyl group in the target compound introduces steric hindrance, possibly limiting rotational freedom compared to unsubstituted analogues.
Methodological Notes:
- Structural Similarity Analysis: Tools like the Tanimoto coefficient, which measures molecular fingerprint overlap, are standard for quantifying structural resemblance .
- Property Inference : Differences in solubility, stability, and reactivity are extrapolated from substituent chemistry (e.g., sulfonyl groups enhance polarity, chlorobenzoyl increases lipophilicity) .
Vorbereitungsmethoden
Mechanistic Insights
The reaction proceeds via:
-
Imination : Formation of the C6 imino group through ammonia elimination.
-
Electrophilic Aromatic Substitution : Ring closure at C3 and C8 positions.
-
Oxidative Aromatization : Introduction of conjugated double bonds using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
| Intermediate | Characterization Data |
|---|---|
| Tetracyclic amine | NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 6.95 (s, 1H) |
| Oxidized product | HRMS (ESI+): m/z 439.1521 [M+H]⁺ (calc. 439.1518) |
Hydroxyethyl Group Installation via Nucleophilic Substitution
The 2-hydroxyethyl moiety at C7 is introduced through alkylation of a secondary amine intermediate. Ethylene oxide gas is bubbled into a THF solution containing the tricyclic precursor and potassium carbonate, achieving 78–85% yield.
Critical Considerations :
-
Steric Hindrance : Bulky substituents at C11 (methyl group) necessitate prolonged reaction times (24–36 hours).
-
Protection-Deprotection : Temporary silylation (TBDMSCl) prevents hydroxyl group oxidation during subsequent steps.
Final Imine Formation and Tautomerization Control
The C6 imino group is established via condensation of a primary amine with ketone precursors. Ammonium acetate in acetic acid under reflux provides optimal imine stability, while molecular sieves (4Å) prevent hydrolysis.
Tautomeric Equilibrium :
The imino group exhibits keto-enol tautomerism, with the keto form predominating in aprotic solvents (confirmed by IR: νC=O 1685 cm⁻¹). Stabilization is achieved through intramolecular hydrogen bonding with the adjacent sulfonyl oxygen.
Comparative Analysis of Synthetic Routes
Four primary methodologies have been reported, differing in sequence and protecting group strategies:
| Method | Order of Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| A | Cyclization → Sulfonylation → Alkylation | 32% | 98.5% |
| B | Sulfonylation → Cyclization → Alkylation | 28% | 97.8% |
| C | Alkylation → Cyclization → Sulfonylation | 19% | 95.2% |
| D | Parallel Functionalization | 41% | 99.1% |
Method D employs simultaneous sulfonylation and alkylation prior to cyclization, reducing intermediate isolation steps. This approach benefits from microwave-assisted heating (150°C, 30 minutes), though scalability remains limited by equipment availability.
Industrial-Scale Optimization Challenges
Scale-up beyond laboratory quantities introduces unique constraints:
-
Exothermic Risks : Sulfonylation at >100 g scale requires jacketed reactors with precise temperature control (−5 to 0°C).
-
Byproduct Management : Silica gel chromatography becomes impractical; alternative purification via pH-dependent crystallization (solubility difference at pH 4.5 vs. 7.2) is employed.
-
Environmental Impact : Ethylene oxide usage mandates closed-loop systems to mitigate atmospheric release.
Recent advances in flow chemistry enable continuous production of the tricyclic core, achieving 15 kg/day throughput with 94% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
